N-carbamoyl-2-[4-(3-chlorobenzoyl)piperazin-1-yl]propanamide
Description
N-carbamoyl-2-[4-(3-chlorobenzoyl)piperazin-1-yl]propanamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzoyl group and a carbamoyl-propanamide moiety
Properties
IUPAC Name |
N-carbamoyl-2-[4-(3-chlorobenzoyl)piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3/c1-10(13(21)18-15(17)23)19-5-7-20(8-6-19)14(22)11-3-2-4-12(16)9-11/h2-4,9-10H,5-8H2,1H3,(H3,17,18,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQLDBHDOPKFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)N)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-carbamoyl-2-[4-(3-chlorobenzoyl)piperazin-1-yl]propanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the 3-Chlorobenzoyl Group: This step involves the acylation of the piperazine ring with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Carbamoylation: The final step involves the reaction of the intermediate with isocyanates to introduce the carbamoyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-carbamoyl-2-[4-(3-chlorobenzoyl)piperazin-1-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-carbamoyl-2-[4-(3-chlorobenzoyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the carbamoyl and benzoyl groups can modulate the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-carbamoyl-2-[4-(4-chlorobenzoyl)piperazin-1-yl]propanamide: Similar structure but with a different position of the chlorine atom on the benzoyl group.
N-carbamoyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]propanamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: N-carbamoyl-2-[4-(3-chlorobenzoyl)piperazin-1-yl]propanamide is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
